N-(3,4-dichlorophenyl)-2-[4-(1-piperidinylsulfonyl)-1-piperazinyl]acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-[4-(1-piperidinylsulfonyl)-1-piperazinyl]acetamide is an amino acid amide.
Scientific Research Applications
Pharmacological Profile
- N-(2,6-Dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide (LIA), a related compound, has been studied for its anesthetic effect in guinea pigs and mice, as well as for central nervous system and cardiovascular activities. LIA shows similar anesthetic activity to lidocaine but without the primary adverse effects of seizures and vasoconstriction (Déciga-Campos et al., 2016).
Therapeutic Agents for Alzheimer's Disease
- A series of multifunctional amides were synthesized and evaluated for enzyme inhibitory potentials and cytotoxicity, with relevance to Alzheimer's disease. Among these, certain compounds showed promising activity, suggesting potential for drug development against Alzheimer's disease (Hassan et al., 2018).
Antibacterial Activity
- A study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, evaluating their antibacterial potentials. These compounds, especially 8g bearing a 2-methylphenyl group, showed significant growth inhibition against several bacterial strains (Iqbal et al., 2017).
Hypoglycemic Agents
- Acylamide derivatives with piperidine were tested for hypoglycemic activities. Some compounds, notably 2-(Pyrrolidynyl)-N-(3-chlorophenyl) acetamide and 2-(Piperazinyl)-N-(4-methoxy phenyl) acetamide, were identified as active hypoglycemic compounds (Srivastava et al., 1996).
Opioid Kappa Agonists
- N-[2-(1-pyrrolidinyl)ethyl]acetamides, with various substitutions, were synthesized and evaluated as opioid kappa agonists. Compounds with substituted-aryl groups at C1 of the ethyl linking moiety showed potent naloxone-reversible analgesic effects (Barlow et al., 1991).
properties
CAS RN |
878722-85-1 |
---|---|
Molecular Formula |
C17H24Cl2N4O3S |
Molecular Weight |
435.4g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-piperidin-1-ylsulfonylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C17H24Cl2N4O3S/c18-15-5-4-14(12-16(15)19)20-17(24)13-21-8-10-23(11-9-21)27(25,26)22-6-2-1-3-7-22/h4-5,12H,1-3,6-11,13H2,(H,20,24) |
InChI Key |
HUKBKDHKEFUZNB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCN(CC2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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